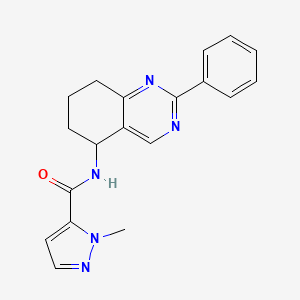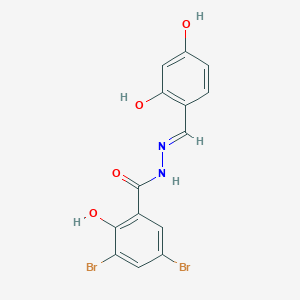![molecular formula C15H18N2O2 B5969857 5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B5969857.png)
5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione, also known as DMAPA, is a chemical compound that has been extensively researched in the field of medicinal chemistry. DMAPA is a potent inhibitor of various enzymes and has shown promising results in the treatment of several diseases.
作用機序
5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione inhibits the activity of enzymes by binding to the active site of the enzyme. This binding prevents the substrate from binding to the enzyme, thereby inhibiting its activity. 5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione has been found to be a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase, while it is an irreversible inhibitor of monoamine oxidase.
Biochemical and Physiological Effects
5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione has been shown to have various biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. 5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its antioxidant properties. Additionally, 5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione has been found to reduce the levels of pro-inflammatory cytokines, indicating its anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of using 5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione in lab experiments is its high potency as an enzyme inhibitor. This allows for lower concentrations of 5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione to be used, reducing the risk of toxicity. However, one of the limitations of using 5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione is its limited solubility in water, which can make it challenging to use in aqueous solutions.
将来の方向性
There are several potential future directions for the research of 5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione. One potential direction is to investigate its potential use in the treatment of Alzheimer's disease. 5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione has been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is depleted in Alzheimer's disease. Another potential direction is to investigate its potential use in the treatment of Parkinson's disease. 5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione has been shown to inhibit the activity of monoamine oxidase, which is an enzyme that is involved in the breakdown of dopamine, a neurotransmitter that is depleted in Parkinson's disease. Additionally, further research is needed to investigate the potential use of 5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione in the treatment of other diseases, such as cancer and diabetes.
合成法
5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione can be synthesized by the reaction of 3-pyridinemethanamine with 5,5-dimethyl-1,3-cyclohexanedione in the presence of acetic acid. The reaction yields 5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione as a yellow solid with a melting point of 120-122°C. The purity of 5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione can be determined by high-performance liquid chromatography (HPLC).
科学的研究の応用
5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione has also been found to have anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(pyridin-3-ylmethyliminomethyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2)6-13(18)12(14(19)7-15)10-17-9-11-4-3-5-16-8-11/h3-5,8,10,18H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRFVVNARRVKPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCC2=CN=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B5969795.png)
![2-[4-(1-naphthoyl)-1-piperazinyl]-6-nitro-1,3-benzothiazole](/img/structure/B5969799.png)
![methyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]glycinate](/img/structure/B5969804.png)
![2-amino-4-(2-fluorophenyl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3-carbonitrile](/img/structure/B5969812.png)
![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5969818.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5969825.png)
![N-(5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methylphenyl)benzamide](/img/structure/B5969835.png)
![[1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5969836.png)
![2-[1-(3,5-dimethoxybenzyl)-4-isobutyl-2-piperazinyl]ethanol](/img/structure/B5969842.png)

![N-(4-{5-[(2,2-dimethylpropanoyl)amino]-1H-benzimidazol-2-yl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5969853.png)
![N-benzyl-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5969862.png)

![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5969873.png)